molecular formula C23H24N4O3S B2949508 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1189856-69-6

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No. B2949508
CAS RN: 1189856-69-6
M. Wt: 436.53
InChI Key: BRMYYOXNCMFXJA-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential use in the treatment of cancer . The compound is designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to play crucial roles in cancer progression .


Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development . This approach involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Molecular Structure Analysis

The molecular structure of the compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was modified with various substituents to achieve the desired biological activity .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions . The exact details of these reactions are not provided in the available sources.

Scientific Research Applications

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

This compound is known to inhibit phosphatidylinositol 3-kinase (PI3K), a family of lipid kinases that play a crucial role in cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors .

Histone Deacetylase (HDAC) Inhibition

The compound also acts as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks . Dysregulation of HDAC contributes to cancer cell initiation and growth, by altering the cell phenotype and gene expression and by disturbing homeostasis .

Dual Inhibition for Cancer Treatment

The compound’s ability to inhibit both PI3K and HDAC makes it a potential dual-acting inhibitor for cancer treatment . The dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

Overcoming Limitations of PI3K Inhibitors

The efficacy of PI3K inhibitors is limited by concurrent activation of other survival- and growth-related pathways . The dual-acting nature of this compound could potentially overcome these limitations .

Epigenetic Changes in Cancer Cells

In addition to genetic mutations, epigenetic changes, such as dysregulation of HDAC, contribute to cancer cell initiation and growth . This compound, as an HDAC inhibitor, could potentially address these epigenetic changes .

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, survival, and cellular growth . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect various cellular processes, including transcription, cell cycle progression, and DNA repair .

Pharmacokinetics

Metabolism typically occurs in the liver, and excretion is usually through the feces .

Result of Action

The dual inhibition of PI3K and HDAC by this compound results in the disruption of cell proliferation and survival pathways, as well as changes in gene transcription . This can lead to cell cycle arrest, apoptosis, and reduced tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain growth factors can activate alternative survival and growth pathways, potentially reducing the efficacy of PI3K inhibitors . Furthermore, the compound’s stability could be affected by factors such as pH and temperature .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13(2)19-22(29)27-20(26-19)17-7-5-6-8-18(17)25-23(27)31-14(3)21(28)24-15-9-11-16(30-4)12-10-15/h5-14,19H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYYOXNCMFXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide

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